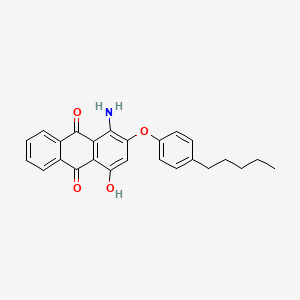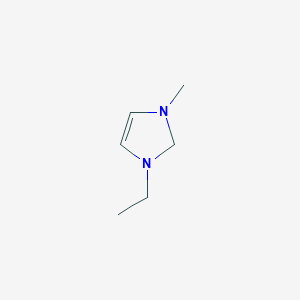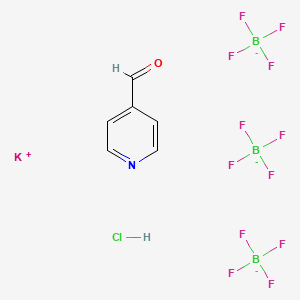
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride is a complex compound that combines several chemical entities, each contributing unique properties. Pyridine-4-carbaldehyde is an organic compound with the formula C₆H₅NO, known for its role in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride involves multiple steps. Pyridine-4-carbaldehyde can be synthesized through the oxidation of 4-methylpyridine using oxidizing agents like potassium permanganate or chromium trioxide . The resulting aldehyde can then be reacted with potassium tritetrafluoroborate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions followed by purification and crystallization processes. The use of advanced reactors and controlled environments ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products
Scientific Research Applications
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride involves its interaction with molecular targets such as enzymes and metal ions. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: Another isomer of pyridine carboxaldehyde with similar reactivity but different spatial arrangement.
Pyridine-3-carboxaldehyde: Similar to pyridine-4-carbaldehyde but with the aldehyde group at the 3-position.
4-Formylpyridine: Another name for pyridine-4-carbaldehyde, highlighting its aldehyde functionality.
Uniqueness
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride is unique due to its combination of functional groups, which enhances its reactivity and versatility in various applications. The presence of tritetrafluoroborate and hydrochloride ions further distinguishes it from other pyridine derivatives, providing unique chemical and physical properties .
Properties
Molecular Formula |
C6H6B3ClF12KNO-2 |
|---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride |
InChI |
InChI=1S/C6H5NO.3BF4.ClH.K/c8-5-6-1-3-7-4-2-6;3*2-1(3,4)5;;/h1-5H;;;;1H;/q;3*-1;;+1 |
InChI Key |
LKPLIKCGKNPOLM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CN=CC=C1C=O.Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


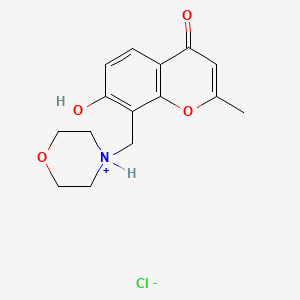
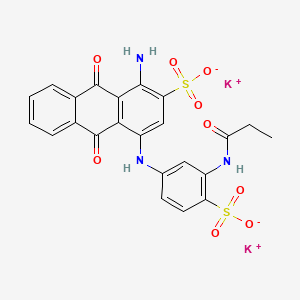
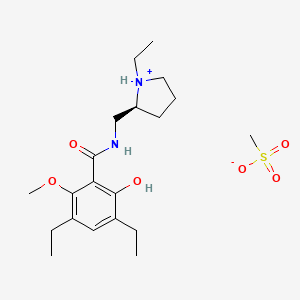
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
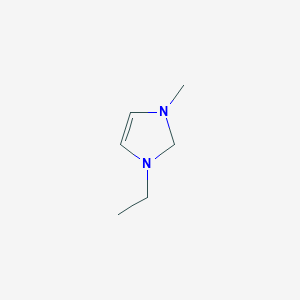
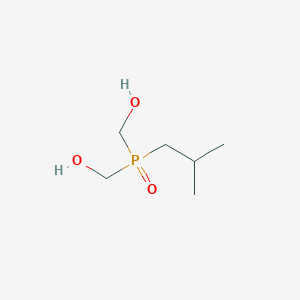

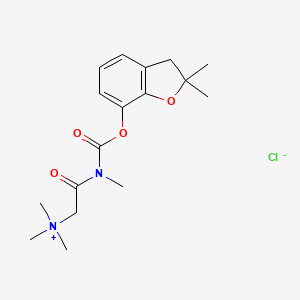
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
